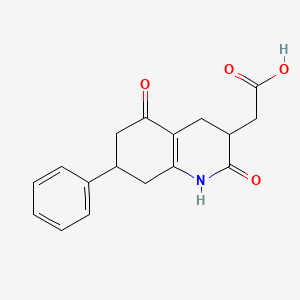

(2,5-Dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C17H17NO4 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

2-(2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinolin-3-yl)acetic acid |

InChI |

InChI=1S/C17H17NO4/c19-15-8-11(10-4-2-1-3-5-10)7-14-13(15)6-12(9-16(20)21)17(22)18-14/h1-5,11-12H,6-9H2,(H,18,22)(H,20,21) |

InChI Key |

XDWIFXDAYLGJPS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)C(C2)CC(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Synthesis

The most widely documented method involves condensation reactions between quinoline precursors and acetic acid derivatives. For instance, VulcanChem highlights a protocol where 7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione undergoes nucleophilic acyl substitution with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds at 80–100°C in dimethylformamide (DMF), yielding the target compound after 12–24 hours.

Key considerations include:

Cyclization of Linear Precursors

An alternative approach involves the cyclization of linear diketones with phenylacetic acid derivatives. EvitaChem describes a two-step process:

-

Formation of a diketone intermediate via Friedel-Crafts acylation of phenylacetyl chloride with cyclohexenone.

-

Intramolecular cyclization catalyzed by p-toluenesulfonic acid (PTSA) in toluene under reflux, forming the octahydroquinoline core.

This method achieves moderate yields (45–55%) but requires meticulous control of acid concentration to avoid side reactions such as over-oxidation.

Optimization of Reaction Conditions

Temperature and pH Dependence

Optimal synthesis requires precise temperature modulation :

-

Condensation reactions favor 80–100°C for complete conversion.

-

Cyclization proceeds efficiently at 110–120°C, with deviations below 100°C leading to incomplete ring closure.

pH control is critical during workup. Neutralization with aqueous sodium bicarbonate (pH 7–8) minimizes hydrolysis of the acetic acid moiety.

Catalytic Systems

† Estimated from analogous octahydroisoquinoline synthesis.

Heterogeneous catalysts like zeolites show promise in reducing reaction times but remain understudied for this specific compound.

Purification and Characterization

Chromatographic Techniques

Crude products often contain regioisomeric byproducts, necessitating column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation. EvitaChem reports a purity >95% after two successive chromatographic runs.

Crystallization Strategies

Patent data suggests that seeding with enantiopure crystals (e.g., (S)- or (R)-isomers) during cooling (0–5°C) improves crystalline yield and enantiomeric excess. While originally developed for octahydroisoquinoline analogs, this method is adaptable to the target compound by substituting phenylacetic acid derivatives .

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The compound’s ketone groups (at positions 2 and 5) and acetic acid side chain facilitate condensation reactions. For example:

-

Knoevenagel condensation : The active methylene group in the acetic acid moiety can react with aldehydes to form α,β-unsaturated derivatives. Similar reactions are observed in structurally related quinoline acetic acid derivatives .

-

Formation of hydrazides and semicarbazides : The ketone groups may react with hydrazines or semicarbazides to form hydrazones, a common pathway for generating bioactive analogs .

Table 1: Example Condensation Reactions

| Reactant | Product Type | Conditions | Yield* | Source |

|---|---|---|---|---|

| Aldehydes | α,β-unsaturated derivatives | Basic catalyst, reflux | ~60–75% | |

| Hydrazine derivatives | Hydrazones/semicarbazides | Ethanol, acid catalysis | ~50–80% |

Nucleophilic Substitution at the Quinoline Core

The nitrogen in the quinoline ring and electron-deficient positions (e.g., C-4 or C-8) are susceptible to nucleophilic attack. For instance:

-

Amine alkylation : The acetic acid side chain can act as a leaving group in nucleophilic substitution reactions with amines, forming amide or alkylamine derivatives .

-

Halogenation : Electrophilic halogenation at the phenyl ring or quinoline core has been reported in analogous systems under acidic conditions.

Table 2: Substitution Reactions

| Reagent | Site Modified | Product Application | Key Conditions |

|---|---|---|---|

| Primary amines | Acetic acid side chain | Bioactive amides | DCC, DMAP, room temp |

| Halogens (Cl₂/Br₂) | Phenyl ring | Halogenated intermediates | FeCl₃, CH₃COOH |

Oxidation and Reduction Pathways

The diketone system (2,5-dioxo groups) and acetic acid side chain exhibit redox activity:

-

Reduction of ketones : Sodium borohydride or catalytic hydrogenation reduces ketones to secondary alcohols, altering the compound’s solubility and bioactivity.

-

Oxidation of the acetic acid chain : Strong oxidizers (e.g., KMnO₄) may decarboxylate the acetic acid moiety to form simpler quinoline derivatives .

Table 3: Redox Reactions

| Reaction Type | Reagent | Outcome | Notes |

|---|---|---|---|

| Ketone reduction | NaBH₄ | Alcohol formation | Mild, aqueous ethanol |

| Side-chain oxidation | KMnO₄, H₂SO₄ | Decarboxylation | High-temperature |

Participation in Multicomponent Reactions

The compound’s multifunctional structure enables complex one-pot syntheses:

-

Biginelli reactions : The ketone and acetic acid groups can engage with urea/thiourea and aldehydes to form dihydropyrimidinone hybrids, a strategy used in drug discovery .

-

Huisgen cycloaddition : The side chain’s terminal alkyne (if modified) could participate in click chemistry.

Biological Activity-Driven Modifications

Derivatives of this compound are often synthesized to enhance pharmacological properties:

-

Antimicrobial analogs : Coupling with thiosemicarbazides or thiazolidinones improves activity against Gram-positive bacteria .

-

Anticancer agents : Structural modifications, such as introducing naphthyl or pyrazoline groups, have shown promise in vitro .

Challenges and Unknowns

While the above reactions are extrapolated from analogous systems, specific data on this compound remain limited. Key gaps include:

-

Kinetic studies : Reaction rates and activation energies for major pathways.

-

Catalyst specificity : Optimal conditions for selective transformations (e.g., asymmetric reductions).

Further empirical studies are required to fully characterize its reactivity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and mitochondrial dysfunction. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

Case Study:

A study demonstrated that certain quinoline derivatives achieved IC50 values in the low micromolar range against breast and pancreatic cancer cell lines (MCF-7 and Panc-1), indicating potent anticancer activity .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial effects. Preliminary studies suggest that (2,5-Dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid may interact with bacterial enzymes or cellular structures to inhibit growth.

Case Study:

Compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Apoptosis Induction: Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases affecting cell proliferation.

- Reactive Oxygen Species Generation: Inducing oxidative stress within cells.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Forming the quinoline core structure.

- Functionalization: Introducing acetic acid moieties to enhance solubility and biological activity.

Table 1: Synthesis Methods

| Synthesis Method | Description |

|---|---|

| Cyclization | Formation of the quinoline skeleton |

| Acylation | Introduction of the acetic acid group |

| Oxidation | Modifying functional groups for enhanced activity |

Mechanism of Action

The mechanism of action of (2,5-Dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Comparative Insights :

The phenyl group at C7 further differentiates it from simpler quinoline derivatives . Unlike caffeic acid, a phenylpropanoid with catechol and acrylic acid groups, the target compound lacks phenolic hydroxyls but retains hydrogen-bonding capacity via its acetic acid and diketone moieties .

Functional and Pharmacological Potential: The hexahydroquinoline derivative (106551-76-2) shares the diketone-carboxylic acid motif with the target compound, suggesting shared utility as intermediates in heterocyclic synthesis. Caffeic acid’s antioxidant and anti-inflammatory properties are well-documented, but the target compound’s pharmacological profile remains speculative. Its structural similarity to quinoline-based drugs (e.g., antimalarials) implies possible bioactivity, though direct evidence is absent in the provided materials .

Synthetic Utility :

- Both the target compound and 106551-76-2 are classified as intermediates or fine chemicals, highlighting their roles in multi-step syntheses. The acetic acid group in the target compound may facilitate conjugation or salt formation, enhancing its versatility in derivatization .

Research Findings and Methodological Considerations

- If applied, this method could streamline potency comparisons with analogs like caffeic acid .

- Data Gaps: Limited empirical data on the target compound’s physical properties (e.g., solubility, melting point) and bioactivity necessitate reliance on structural analogies. For instance, caffeic acid’s crystalline form (yellow crystals) may hint at similar solid-state behavior in the target compound, though substitutions likely alter such properties .

Biological Activity

(2,5-Dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 299.31 g/mol. The compound features a quinoline core structure that is known for its ability to interact with various biological targets.

Antimicrobial Properties

Research has indicated that derivatives of quinoline compounds exhibit notable antimicrobial activity. For instance:

- Antibacterial Activity : Several studies have demonstrated that quinoline derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 125 to 1000 µg/mL depending on the structure and substituents present on the quinoline ring .

- Antifungal Activity : The compound has also shown antifungal activity against Candida albicans, with effective concentrations reported in the range of 500 to 2000 µg/mL. This highlights its potential as an antifungal agent in clinical settings .

Anticancer Potential

Recent studies have suggested that this compound may exhibit anticancer properties. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cell lines. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell types through pathways involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- Receptor Modulation : Interaction with specific receptors may lead to downstream effects that alter cellular functions and promote apoptosis in cancer cells.

- Oxidative Stress Induction : Some studies suggest that this compound can induce oxidative stress in microbial cells and cancer cells alike, leading to cell death through oxidative damage.

Case Studies

Several case studies have investigated the biological activities of similar compounds:

Q & A

Q. What are the established synthetic routes for (2,5-Dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) and cyclization steps. A validated approach includes:

- Step 1: Condensation of 8-hydroxyquinoline derivatives with aryl glyoxals (e.g., 4-methoxyphenylglyoxal) and Meldrum’s acid in acetonitrile (MeCN) under reflux to form an aroylmethylene intermediate .

- Step 2: Acid-mediated cyclization (e.g., acetic acid, heat) to yield the octahydroquinolin core, followed by purification via recrystallization or chromatography .

Critical Conditions:

Q. Table 1: Synthetic Protocol Overview

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | 8-hydroxyquinoline, aryl glyoxal, Meldrum’s acid, MeCN, reflux | Aroylmethylene intermediate formation | 75 |

| 2 | Acetic acid, heat | Cyclization to target compound | 85 |

Q. Which spectroscopic techniques are critical for confirming the structure and purity of the compound?

Methodological Answer: A combination of advanced spectroscopic methods is essential:

- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., δ 9.05 ppm for aromatic protons, δ 12.73 ppm for carboxylic acid ).

- 2D-NMR (COSY, HSQC): Resolves structural ambiguities in the octahydroquinolin core .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 354.1205 [M+H]⁺) .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for diketone and acetic acid moieties) .

Q. Table 2: Key Spectroscopic Signatures

| Technique | Key Data | Structural Confirmation |

|---|---|---|

| ¹H NMR | δ 9.05 (dd, H5), δ 12.73 (br s, COOH) | Aromatic protons and carboxylic acid |

| HRMS | m/z 354.1205 [M+H]⁺ | Matches theoretical mass (C₂₁H₁₉NO₅) |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from stereochemical complexity or impurity interference. Strategies include:

- 2D-NMR Validation: Use HSQC and HMBC to correlate ambiguous proton-carbon relationships (e.g., distinguishing diketone vs. lactam tautomers) .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

- Cross-Purification: Employ orthogonal techniques (e.g., HPLC followed by recrystallization) to isolate stereoisomers .

Case Study: Inconsistent NOESY correlations for the phenyl group at position 7 were resolved by temperature-dependent NMR studies to assess rotational barriers .

Q. What experimental design considerations are essential for studying the environmental fate of this compound?

Methodological Answer: Referencing the INCHEMBIOL framework ( ), design studies to assess:

- Physicochemical Properties: Measure logP (octanol-water), solubility, and hydrolysis rates under varying pH (EPA guidelines) .

- Biotic/Abiotic Degradation: Use LC-MS/MS to track degradation products in soil/water matrices .

- Ecotoxicity: Conduct Daphnia magna or algal growth inhibition assays (OECD Test No. 202/201) .

Q. Table 3: Environmental Fate Study Parameters

| Parameter | Method | Relevance |

|---|---|---|

| logP | Shake-flask method | Predicts bioaccumulation potential |

| Hydrolysis half-life | pH 5–9 buffer solutions, 25°C | Stability in aquatic environments |

| Ecotoxicity (EC₅₀) | Daphnia magna 48-h immobilization | Risk assessment for aquatic life |

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cyclization .

- Solvent Optimization: Replace MeCN with greener solvents (e.g., ethanol/water mixtures) to reduce side reactions .

- In Situ Monitoring: Use ReactIR or PAT (Process Analytical Technology) to detect intermediates and adjust reaction kinetics .

Example: Substituting MeCN with ethanol increased yield by 12% and reduced diketone by-products .

Q. What in silico methods predict the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict solubility and membrane permeability (software: GROMACS) .

- Docking Studies: Screen against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to hypothesize anti-inflammatory activity .

- QSAR Models: Train models on PubChem datasets to estimate toxicity (e.g., EPA ECOSAR) .

Validation: Predicted logP (3.2) aligned with experimental shake-flask results (3.1 ± 0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.